Protirelin

Receptor Pharmacology Binding Affinity TRHR

Maximal TRH receptor occupancy demands the highest-affinity agonist. Protirelin (Ki 4.1-8.0 nM) surpasses all synthetic analogs in receptor binding but has a short plasma t½ (6.5 min), suiting it for acute diagnostic pituitary stimulation rather than chronic CNS studies. • Diagnostic Gold Standard: Only TRH analog validated for pituitary TSH reserve testing; peak response at 30 min with established ≥3-fold TSH increase criterion. • Structural Reference: Cryo-EM structure of TRH-TRHR-Gq complex solved at 3.0 Å resolution using Protirelin, providing a validated framework for structure-based drug design. • Ph. Eur. 1144 Compliance: Purity 97.0-102.0%, five defined related impurities (A-E), validated HPLC methodology, and CRS availability for ANDA/DMF submissions and QC method validation.

Molecular Formula C16H22N6O4
Molecular Weight 362.38 g/mol
CAS No. 11096-37-0
Cat. No. B1171908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtirelin
CAS11096-37-0
Molecular FormulaC16H22N6O4
Molecular Weight362.38 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
InChIInChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)
InChIKeyXNSAINXGIQZQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5.03 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protirelin (CAS 11096-37-0) TRH Receptor Agonist: Pharmacopeial Standards & Diagnostic Utility


Protirelin (thyrotropin-releasing hormone, TRH) is a synthetic tripeptide (L-pyroglutamyl-L-histidyl-L-prolinamide) structurally identical to the endogenous hypothalamic hormone [1]. It is the prototypical agonist of the thyrotropin-releasing hormone receptor (TRHR), a Gq/11-coupled GPCR that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary [2]. Protirelin is defined by pharmacopeial monographs (Ph. Eur. 1144) with a purity specification of 97.0–102.0% [3], and its rapid plasma half-life (~6.5 minutes in humans) distinguishes it from longer-acting synthetic analogs designed for CNS indications [4].

1
Workflow

TRH receptor pharmacology and acute pituitary stimulation assays

2
Selection Logic

Highest reported TRHR affinity among clinical analogs; defined pharmacopeial monograph

3
Use Context

Research requiring maximal receptor occupancy or traceable reference standards

Why Protirelin Cannot Be Interchanged with Taltirelin, Montirelin, or Other TRH Analogs


While Protirelin (TRH) and its synthetic analogs (e.g., taltirelin, montirelin, azetirelin) all bind the TRH receptor, they exhibit profound quantitative differences in receptor affinity, CNS penetration, metabolic stability, and signaling bias that preclude simple substitution. Protirelin has the highest receptor binding affinity (Ki ≈ 4.1–8.0 nM) [1] but a short plasma half-life (6.5 min) , making it ideal for acute diagnostic pituitary stimulation. In contrast, taltirelin has ~11-fold lower affinity (Ki ≈ 67.8–170.4 nM) [1] but ~8-fold longer duration of action and 10–100-fold greater CNS potency [2], while montirelin shows intermediate affinity (Ki = 35.2 nM) [3]. These differential profiles dictate that procurement must be precisely aligned with the intended experimental or clinical endpoint—diagnostic TSH stimulation vs. chronic CNS modulation vs. in vitro receptor pharmacology.

Target
Protirelin

Highest TRHR affinity; short half-life; diagnostic stimulation context

Analog Risk
Taltirelin / Montirelin

Lower pituitary affinity and prolonged CNS effects may shift endpoint profiles

Target
Ph. Eur. Monograph

Defined purity range and impurity profile for regulatory-grade documentation

Analog Risk
Non-Pharmacopeial Analogs

Vendor-dependent specifications may limit batch-to-batch consistency review

Protirelin Procurement Evidence: Quantitative Differentiation from TRH Analogs


TRH Receptor Binding Affinity: Protirelin vs. Taltirelin vs. Montirelin

Protirelin demonstrates the highest binding affinity for the TRH receptor among clinically relevant analogs. In rat anterior pituitary, Protirelin exhibits a Ki of 6.3–8.0 nM, while the orally active analog taltirelin shows a 21–27-fold lower affinity (Ki = 145.5–170.4 nM) [1]. In rat cerebral cortex, the difference is similarly pronounced: Protirelin high-affinity site Ki = 4.1–4.3 nM vs. taltirelin Ki = 67.8–73.4 nM [1]. Another analog, montirelin, shows intermediate affinity (Ki = 35.2 nM in rat brain) [2]. The cryo-EM structural basis for this differential affinity has been resolved: Protirelin's pyroGlu residue forms tighter hydrogen bond networks in the TRHR orthosteric pocket than taltirelin's bulky N-terminal heterocycle [3].

TRHR Binding Affinity
Head-to-head
Protirelin Ki 4.1–8.0 nM vs. Taltirelin Ki 67.8–170.4 nM
Supports higher receptor occupancy at low concentrations
[³H]MeTRH binding in rat brain membranes; ~11–27-fold affinity difference
Receptor Pharmacology Binding Affinity TRHR GPCR

Metabolic Stability and Plasma Half-Life: Protirelin vs. Taltirelin

Protirelin undergoes rapid enzymatic degradation by proline endopeptidase and pyroglutamyl peptidases, resulting in a short plasma half-life (t½). In humans, following intravenous administration (200 µg), the mean plasma half-life of Protirelin is 6.5 minutes . Peak plasma concentrations reach 13,400 ± 1,020 fmol/mL at 2 minutes post-injection . In contrast, the structurally modified analog taltirelin exhibits significantly enhanced metabolic stability, with a duration of action approximately 8-fold longer than Protirelin [1]. This difference arises from taltirelin's N-terminal modification (1-methyl-(S)-4,5-dihydroorotyl), which confers resistance to peptidase cleavage [1].

Metabolic Stability
Head-to-head
~8-fold longer duration for Taltirelin
Short half-life supports acute stimulation assay design
Human i.v. study; Protirelin t½ ~6.5 min
Pharmacokinetics Metabolic Stability Half-Life Peptide Degradation

CNS Stimulatory Potency: Protirelin vs. Taltirelin

Despite having lower receptor binding affinity, taltirelin exhibits markedly greater CNS stimulatory potency than Protirelin. Specifically, taltirelin's CNS excitatory effects are 10–100 times stronger than those of TRH/Protirelin [1]. This paradoxical potency difference is explained by taltirelin's enhanced brain penetration, metabolic stability, and distinct signaling bias—cryo-EM structures reveal that taltirelin induces different conformational changes in the TRHR-Gq complex, leading to divergent downstream signaling profiles [1]. Conversely, Protirelin's endocrine (TSH-releasing) activity is stronger than taltirelin's, consistent with its higher pituitary receptor affinity [1].

CNS Stimulatory Potency
Head-to-head
Taltirelin 10–100× stronger CNS effect
Protirelin remains the reference for pituitary-targeted studies
In vivo CNS assays; divergent signaling bias reported
CNS Pharmacology Potency Neuropharmacology Behavioral Assays

Analytical Purity and Pharmacopeial Specification Compliance

Protirelin is defined by stringent pharmacopeial monographs (Ph. Eur. monograph 1144) that specify a purity range of 97.0–102.0% (anhydrous and acetic acid-free substance) and identify five related impurities (A–E) with defined relative retention times for HPLC analysis [1]. Commercial research-grade Protirelin typically exceeds 98.0% purity as determined by RP-HPLC and anion-exchange FPLC, with dimer/aggregate content below 1% and endotoxin levels <0.1 ng/µg [2]. In contrast, many TRH analogs (e.g., taltirelin, montirelin) lack harmonized pharmacopeial monographs, meaning their purity specifications and impurity profiles vary widely across vendors .

Pharmacopeial Specification
Class-level
Ph. Eur. 1144: 97.0–102.0% purity
Supports method validation and GLP study documentation
Defined impurity profile; analog monographs unavailable
Quality Control Analytical Chemistry Pharmacopeia HPLC

Diagnostic TSH Stimulation: Defined Clinical Response Criteria

Protirelin is uniquely validated as a diagnostic adjunct for pituitary-thyroid axis assessment, with well-defined quantitative response criteria. Following intravenous Protirelin administration, normal subjects exhibit a TSH increase to ≥3-fold baseline, peaking at 30 minutes post-injection [1]. Baseline TSH in euthyroid individuals ranges from 0.3–5 mIU/L (mean ~1.3 mIU/L) [1]. A blunted response (minimal difference between 30-minute and baseline TSH) indicates adequate pituitary suppression or dysfunction [2]. In contrast, analogs like taltirelin are optimized for chronic CNS therapy, not acute diagnostic stimulation, and lack standardized diagnostic response criteria.

Diagnostic TSH Response
Class-level
≥3-fold TSH increase at 30 min
Established criteria for pituitary axis assessment research
Human TRH test; no standardized response for analogs
Diagnostic Testing Endocrinology TSH Stimulation Pituitary Function

Protirelin Procurement Scenarios: When to Choose This Compound Over Analogs


Pituitary Function Diagnostic Testing and TRH Stimulation Assays

Protirelin is the only TRH analog validated for diagnostic assessment of pituitary TSH reserve and hypothalamic-pituitary-thyroid axis integrity. Its high pituitary receptor affinity (Ki = 6.3–8.0 nM) [1] and short plasma half-life (6.5 min) enable controlled, transient TSH stimulation with peak response at 30 minutes. Normal response criteria are well-established (≥3-fold TSH increase) [2]. Procurement is indicated for clinical diagnostic laboratories, endocrinology research units, and manufacturers of TRH stimulation test kits. Taltirelin and montirelin are unsuitable for this application due to their lower pituitary affinity and prolonged CNS effects.

In Vitro TRH Receptor Pharmacology and High-Affinity Binding Studies

Protirelin is the reference agonist for TRH receptor binding and signaling studies due to its highest affinity among available analogs (Ki = 4.1–8.0 nM vs. 67.8–170.4 nM for taltirelin and 35.2 nM for montirelin) [1]. The cryo-EM structure of the TRH-TRHR-Gq complex has been solved at 3.0 Å resolution using Protirelin [3], providing a validated structural framework for drug design. Researchers requiring maximal receptor occupancy at low concentrations, competitive binding displacement assays, or studies of wild-type TRHR signaling should select Protirelin over lower-affinity analogs.

GLP/GMP Studies and Analytical Method Validation Requiring Pharmacopeial Reference Standards

Protirelin is defined by the Ph. Eur. monograph 1144, which specifies purity (97.0–102.0%), identifies five related impurities (A–E), and provides validated HPLC methodology [4]. Commercial Protirelin reference standards (CRS) and impurity standards (e.g., D-His-protirelin CRS) are available for method development and system suitability testing [4]. This regulatory-grade documentation makes Protirelin the required choice for pharmaceutical development, ANDA/DMF submissions, stability studies, and quality control applications where traceable analytical standards are mandatory. Non-pharmacopeial analogs lack this standardized framework.

Peptide Stability and Formulation Research Using a Rapidly Degraded Reference Peptide

Protirelin's susceptibility to rapid enzymatic degradation (t½ = 6.5 min in humans) makes it an ideal model substrate for studies of peptide stabilization strategies, prodrug development, and peptidase inhibitor screening. Researchers developing novel TRH analogs with enhanced stability (e.g., taltirelin, montirelin) or novel delivery systems can use Protirelin as the baseline reference compound to quantify the fold-improvement in metabolic stability achieved by structural modifications. Its well-characterized degradation pathways (proline endopeptidase, pyroglutamyl peptidases) [5] provide clear endpoints for comparative stability assays.

Application
Selection Property
Validation Focus
Pituitary Function Research
High pituitary TRHR affinity context
TSH stimulation endpoint and half-life profile review
In Vitro TRHR Pharmacology
Maximal receptor occupancy at low concentrations
Binding assay and signaling pathway-response context
Analytical Method Validation
Ph. Eur. monograph and defined impurity profile
Regulatory-grade documentation and batch consistency review
Peptide Stability Research
Rapid enzymatic degradation as baseline reference
Metabolic stability improvement quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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